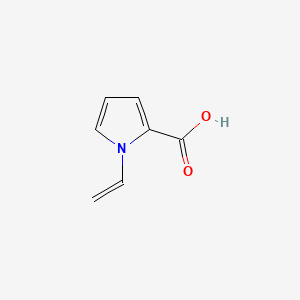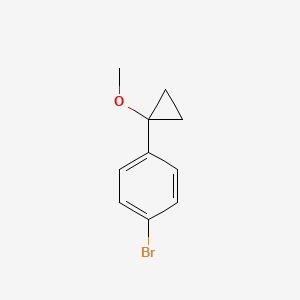
1-Bromo-4-(1-methoxycyclopropyl)benzene
Overview
Description
1-Bromo-4-(1-methoxycyclopropyl)benzene is an organic compound with the molecular formula C10H11BrO and a molecular weight of 227.1 g/mol . It is characterized by a benzene ring substituted with a bromine atom and a methoxycyclopropyl group. This compound is typically a colorless to yellow liquid at room temperature and is used primarily as an intermediate in organic synthesis .
Preparation Methods
The synthesis of 1-Bromo-4-(1-methoxycyclopropyl)benzene generally involves the bromination of 1-ethynyl-4-(1-methoxycyclopropyl)benzene. The process can be carried out by reacting the starting material with hydrogen bromide, followed by dehydration to yield the final product . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
1-Bromo-4-(1-methoxycyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxycyclopropyl group can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 4-(1-methoxycyclopropyl)benzene.
Scientific Research Applications
1-Bromo-4-(1-methoxycyclopropyl)benzene is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and interactions.
Medicine: The compound is investigated for its potential pharmacological properties.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1-methoxycyclopropyl)benzene involves its interaction with molecular targets through its functional groups. The bromine atom and methoxycyclopropyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Bromo-4-(1-methoxycyclopropyl)benzene can be compared with other brominated benzene derivatives, such as:
1-Bromo-4-methylbenzene: Lacks the methoxycyclopropyl group, making it less reactive in certain substitution reactions.
1-Bromo-4-ethoxybenzene: Contains an ethoxy group instead of a methoxycyclopropyl group, leading to different reactivity and applications.
1-Bromo-4-(1-hydroxycyclopropyl)benzene: The hydroxy group can participate in hydrogen bonding, altering its chemical behavior compared to the methoxy group.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-bromo-4-(1-methoxycyclopropyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-12-10(6-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHNHBIMENYOQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


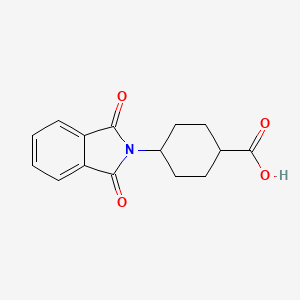



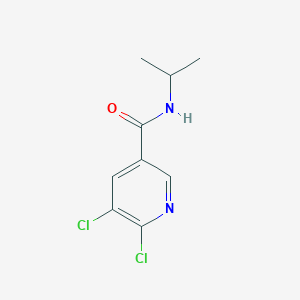

![4-[2-(Methylanilino)ethoxy]aniline](/img/structure/B3130846.png)
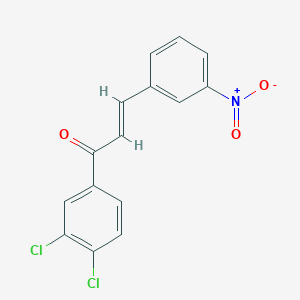
![4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol](/img/structure/B3130873.png)
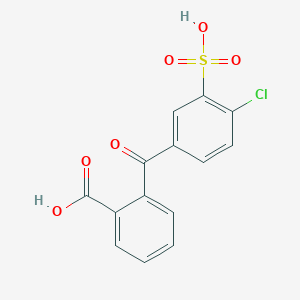
![2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a]-[1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3130904.png)
